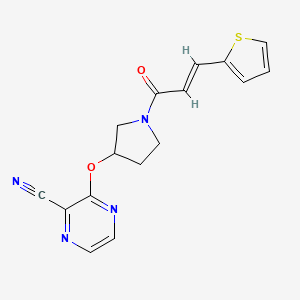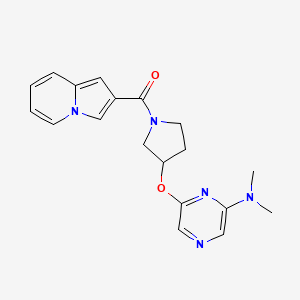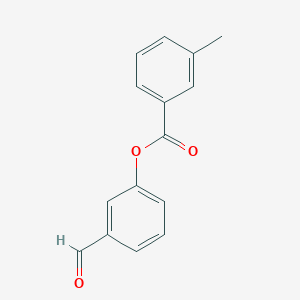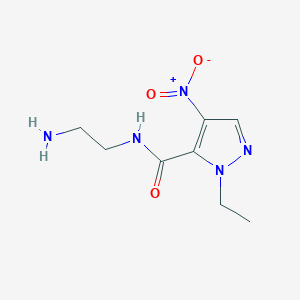![molecular formula C28H28FN3O3 B2507073 3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 933197-13-8](/img/structure/B2507073.png)
3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a complex molecule that may be related to various pharmacological activities due to the presence of multiple functional groups and aromatic systems. The fluorophenyl and phenylpiperazine moieties suggest potential interactions with biological targets, while the furylmethyl and hydroxypyridinone components could contribute to the compound's solubility and stability characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, Friedel-Crafts reactions, and crystallization techniques. For instance, a similar compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Another example is the synthesis of a BACE1 inhibitor, which utilized a Friedel-Crafts reaction followed by DMSO mediated α-oxidation and Suzuki coupling . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography and computational modeling. For example, the crystal structure of a fluoro-substituted phenyl compound revealed significant dihedral angles between the triazole ring and the benzene rings, which could influence the binding interactions with biological targets . Similarly, computational studies have been used to explore the optimal orientation of compounds for receptor binding, as seen in the case of a conformationally restricted analogue of an NMDA antagonist .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the fluorine atoms can engage in hydrogen bonding and dipole interactions, while the piperazine ring can act as a base or nucleophile in reactions. The presence of a hydroxyl group also opens up possibilities for further functionalization or conjugation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound may have significant lipophilicity, which could affect its solubility and membrane permeability. The fluorine atoms may also enhance the compound's metabolic stability. The compound's melting point, solubility, and other physicochemical properties would need to be empirically determined to fully understand its behavior in a biological context.
科学的研究の応用
Sigma Ligands Affinity and Preference
Compounds similar to the one have been studied for their high affinity for both sigma 1 and sigma 2 binding sites. These compounds also show affinity for various receptors like serotonin 5-HT1A, 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The addition of a 4-fluorophenyl substituent has resulted in very selective sigma 2 ligands with subnanomolar affinity (Perregaard et al., 1995).
Potential Anticancer Agents and Carbonic Anhydrase Inhibitors
New mono Mannich bases, including ones with 1-(4-fluorophenyl)piperazine, were synthesized to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Compounds in this series showed good inhibition profiles, suggesting their potential as lead compounds in carbonic anhydrase studies and anticancer therapy (Tuğrak et al., 2019).
Selective D4-Ligands
A series of compounds similar to the one were prepared and screened for their affinities and selectivities at various receptor subtypes. One of the compounds showed substantial agonist efficacy, indicating the potential use of these compounds in vivo for specific therapeutic applications (Enguehard-Gueiffier et al., 2006).
Mannich Bases with Piperazines and Bioactivities
Similar compounds with 1-(4-fluorophenyl)piperazine showed promising results in cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds could potentially serve as leading compounds for further designs and evaluations in the context of anticancer activity and enzyme inhibition (Gul et al., 2019).
特性
IUPAC Name |
3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-24-8-5-17-35-24)27(21-9-11-22(29)12-10-21)31-15-13-30(14-16-31)23-6-3-2-4-7-23/h2-12,17-18,27,33H,13-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVZJFNNGEKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)
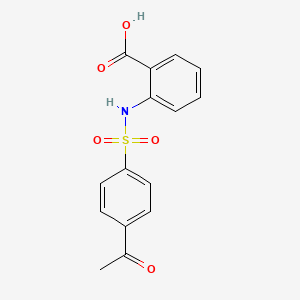

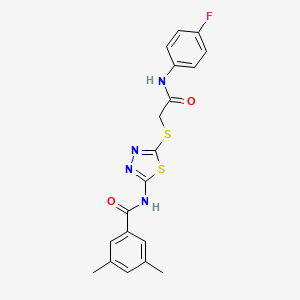

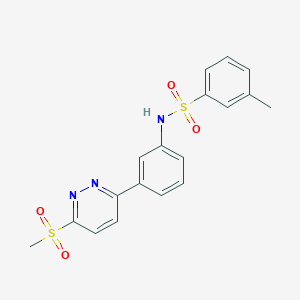
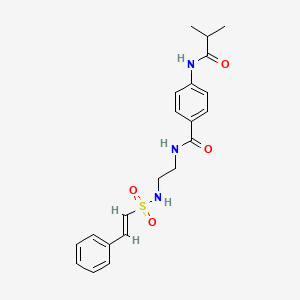
![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)
